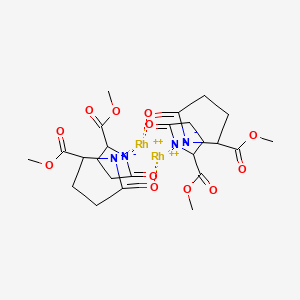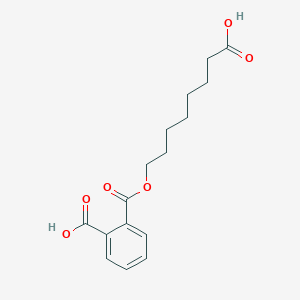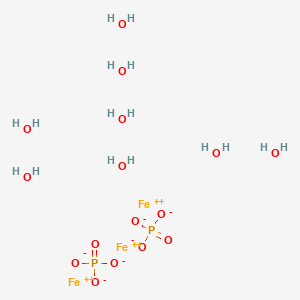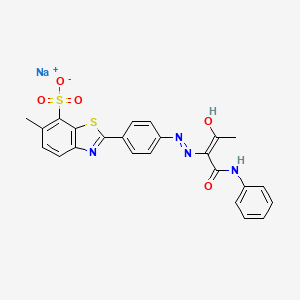![molecular formula C16H37NO2Si2 B1148352 (3S,4S)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]pyrrolidine CAS No. 138228-47-4](/img/structure/B1148352.png)
(3S,4S)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4S)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]pyrrolidine is a synthetic organic compound that features a pyrrolidine ring substituted with two tert-butyldimethylsilyloxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]pyrrolidine typically involves the protection of hydroxyl groups on a pyrrolidine ring using tert-butyldimethylsilyl chloride in the presence of a base such as sodium hydride or potassium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether groups. The product is then purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing purification techniques suitable for industrial-scale production.
化学反応の分析
Types of Reactions
(3S,4S)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrrolidine ring or the silyl ether groups.
Substitution: Nucleophilic substitution reactions can replace the silyl ether groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with m-CPBA can yield hydroxylated derivatives, while reduction with LiAlH4 can produce deprotected pyrrolidine derivatives .
科学的研究の応用
(3S,4S)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound’s unique properties make it useful in materials science, including the development of new polymers and coatings.
作用機序
The mechanism of action of (3S,4S)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s silyl ether groups can be cleaved under specific conditions, releasing the active pyrrolidine moiety, which can then interact with biological targets. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity .
類似化合物との比較
Similar Compounds
(tert-Butyldimethylsilyloxy)acetaldehyde: A related compound with similar silyl ether groups but different core structure.
tert-Butyldimethylsilyl chloride: A reagent used in the synthesis of silyl-protected compounds.
tert-Butyldimethylsilanol: Another silyl-protected compound with different functional groups.
Uniqueness
(3S,4S)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]pyrrolidine is unique due to its specific stereochemistry and the presence of two silyl ether groups, which provide stability and protection to the pyrrolidine ring. This makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research.
特性
CAS番号 |
138228-47-4 |
|---|---|
分子式 |
C16H37NO2Si2 |
分子量 |
331.64 g/mol |
IUPAC名 |
tert-butyl-[4-[tert-butyl(dimethyl)silyl]oxypyrrolidin-3-yl]oxy-dimethylsilane |
InChI |
InChI=1S/C16H37NO2Si2/c1-15(2,3)20(7,8)18-13-11-17-12-14(13)19-21(9,10)16(4,5)6/h13-14,17H,11-12H2,1-10H3 |
InChIキー |
KGWDAGKEVSFIBY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[Si](C)(C)OC1CNCC1O[Si](C)(C)C(C)(C)C |
正規SMILES |
CC(C)(C)[Si](C)(C)OC1CNCC1O[Si](C)(C)C(C)(C)C |
同義語 |
(3S,4S)-3,4-BIS[[(1,1-DIMETHYLETHYL)DIMETHYLSILYL]OXY]PYRROLIDINE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-((4aR,6S,7R,8R,8aS)-8-(benzyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B1148292.png)
